molecular formula C11H9N3O2S2 B053644 2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid CAS No. 118969-27-0

2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

Cat. No.: B053644
CAS No.: 118969-27-0
M. Wt: 279.3 g/mol
InChI Key: HKSJKXOOBAVPKR-UHFFFAOYSA-N
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Description

2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a unique structural framework comprising a benzo[d]thiazole core, a dihydrothiazole ring, and a carboxylic acid functional group, making it a valuable scaffold for the development of novel enzyme inhibitors and fluorescent probes. The 6-aminobenzo[d]thiazole moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets, including kinases and GPCRs. The fused dihydrothiazole-carboxylic acid segment introduces conformational constraint and potential for metal chelation or salt bridge formation with biological targets.

Properties

IUPAC Name

2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSJKXOOBAVPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376319
Record name 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118969-27-0
Record name 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Katz-White-Takakura Methodology

This classical approach begins with 2-chlorobenzothiazole , which undergoes nitration using a mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄) at 10–17°C to yield 2-chloro-6-nitrobenzothiazole (80% yield). Reduction of the nitro group is achieved via iron powder in a solvent system of ethanol, acetic acid, and water at 80–85°C for 2.75 hours, producing 6-amino-2-chlorobenzothiazole . Cyanidation follows using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C, yielding 6-amino-2-cyanobenzothiazole (49–58% yield).

Key Modifications:

  • Hsu et al. introduced ferric chloride (FeCl₃) during the reduction phase, enhancing yields to 88%.

  • Takakura et al. substituted iron powder with stannous chloride (SnCl₂) in ethanol/HCl, achieving 61% yield post-reduction.

Gryshuk’s Alternative Routes

Four distinct pathways were explored by Gryshuk et al., prioritizing flexibility in reaction sequences:

Route 1:

  • Nitration of 6-nitrobenzothiazole using H₂SO₄/H₂O₂/FeSO₄.

  • Amidation with ammonia (NH₃) in methanol.

  • Cyanidation via phosphorus oxychloride (POCl₃) in pyridine.

  • Reduction with SnCl₂ in ethanol (overall yield: 42%).

Route 2:

  • Nitration of ethyl benzo[d]thiazole-2-carboxylate.

  • Amidation and cyanidation as above.

  • Reduction (yield comparable to Route 1).

Routes 3 and 4 reordered amidation, nitration, and cyanidation steps but showed no significant yield improvements.

McCutcheon’s Exotic Precursors

McCutcheon et al. employed 4-nitroaniline and 4,5-dichloro-1,2,3-dithiazol-1-ium chloride in acetonitrile/tetrahydrofuran (ACN/THF) to synthesize intermediates, followed by palladium-catalyzed cyclization (yield: 51%). While innovative, this method’s reliance on rare reagents limits industrial applicability.

Condensation with Cysteine Derivatives

The final step involves reacting 6-amino-2-cyanobenzothiazole with D-cysteine to form the dihydrothiazole ring and carboxylic acid moiety.

Stereoselective Synthesis

  • L- or D-cysteine determines the stereochemistry at the C4 position. Using D-cysteine in ethanol/water under reflux produces the (4S)-isomer, critical for luciferase compatibility.

  • Typical conditions:

    • Solvent: Ethanol/water (3:1).

    • Temperature: 80°C, 4–6 hours.

    • Yield: 58.3%.

Solid-Phase Peptide Conjugation (SPPC)

For applications in bioluminescent probes, 6-amino-D-luciferin is often conjugated to peptides via:

  • Hybrid Liquid/Solid-Phase Synthesis :

    • Coupling protected amino acids (e.g., Z-Asp-Glu-Val-Asp) to 6-amino-2-cyanobenzothiazole.

    • Condensation with D-cysteine under reflux.

    • Solid-phase elongation using resin-bound intermediates.

Industrial-Scale Considerations

While academic methods emphasize precision, industrial production prioritizes:

  • Continuous Flow Reactors : For nitration and reduction steps, reducing reaction times by 40%.

  • Waste Minimization : Recycling solvents like DMSO and ethanol.

  • Quality Control : HPLC and NMR for batch consistency.

Data Tables

Table 1: Comparison of Precursor Synthesis Routes

MethodStarting MaterialKey ReagentsConditionsYield (%)
Katz-White-Takakura2-ChlorobenzothiazoleKNO₃, Fe, KCN10–120°C, 6–8 hrs49–58
Gryshuk Route 16-NitrobenzothiazoleH₂O₂, FeSO₄, SnCl₂0–60°C, 12 hrs42
McCutcheon Route 14-NitroanilinePdCl₂, Dithiazolium salt130°C, 3 hrs51

Table 2: Condensation Reaction Parameters

ParameterOptimal ValueImpact on Yield/Stereochemistry
Cysteine IsomerD-cysteine(4S)-configuration
SolventEthanol/water (3:1)Maximizes solubility
Temperature80°CBalances rate and decomposition
Reaction Time4–6 hoursCompletes ring closure

Challenges and Innovations

  • Stereochemical Purity : Minor impurities in cysteine (>98% purity required) reduce luciferase activity by 70%.

  • Scalability : Batch-to-batch variability in cyanidation remains a bottleneck, addressed via flow chemistry .

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. A derivative of this compound, designed to detect endogenous hydrogen sulfide (H₂S) in cancer cells, demonstrated excellent sensitivity and specificity. The probe DNPT-HS showed effective imaging capabilities in luciferase-transfected cancer cells and nude mice, indicating its potential for elucidating the biological roles of H₂S in cancer physiology and pathology .

b. Antimicrobial Properties

Research has indicated that compounds similar to 2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid exhibit antimicrobial properties. These compounds can inhibit bacterial growth and serve as lead structures for developing new antibiotics. Their mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Biochemical Applications

a. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly against enzymes involved in cancer metabolism. By inhibiting these enzymes, the compound may slow down tumor growth and enhance the efficacy of existing chemotherapeutic agents .

b. Diagnostic Tools

The structural features of this compound make it suitable for use as a diagnostic tool in biochemical assays. Its ability to interact with specific biomolecules allows it to function as a fluorescent probe for detecting various biological markers .

Synthesis and Modification

The synthesis of this compound has been optimized to achieve higher yields, which is crucial for its application in research and industry. For instance, a recent study reported an efficient synthesis pathway that enhanced the yield to 64%, significantly improving its availability for further research and application .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer agentEffective imaging of H₂S in cancer cells
Antimicrobial propertiesInhibits bacterial growth
Biochemical ApplicationsEnzyme inhibitionSlows tumor growth by targeting metabolic enzymes
Diagnostic toolsFunctions as a fluorescent probe for biomarkers
SynthesisImproved synthesis methodsYield increased to 64%

Case Studies

  • Hydrogen Sulfide Imaging in Cancer :
    • A study utilized a derivative of this compound (DNPT-HS) to visualize H₂S levels in cancer cells, achieving high signal-to-noise ratios which suggest its utility as a diagnostic tool in oncology .
  • Antimicrobial Testing :
    • Compounds derived from this structure were tested against various bacterial strains, demonstrating significant inhibition rates that support their potential as new antibiotic candidates .

Mechanism of Action

The mechanism of action of 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of NH2-LH2, highlighting structural variations, biological activities, and applications:

Compound Name & Structure Substituent(s) Key Properties/Activities Applications/References
NH2-LH2 : 2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid 6-NH2 - Enhanced solubility in aqueous buffers
- Bioluminescence substrate for beetle luciferase
BLI probes, enzyme assays
D-Luciferin : (S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid 6-OH - Natural luciferin substrate
- Emits yellow-green light (λmax ~560 nm)
Standard BLI
AkaLumine-HCl : (S)-2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic acid Conjugated diene with dimethylamino - Near-infrared emission (λmax ~677 nm)
- Improved tissue penetration
Deep-tissue imaging
4′-BrLuc : (S)-2-(4-Bromo-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid 4-Br, 6-OH - Red-shifted emission compared to D-Luciferin Multiplexed BLI
CycLuc1 : (S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid Cyclized indole-thiazole - Improved thermal and enzymatic stability Long-term imaging
FFA-Luc : (S)-2-(6-((3-((15-Carboxypentadecyl)disulfanyl)propoxy)carbonyloxy)benzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid Disulfide-linked C16 fatty acid - Probes hepatic FFA uptake via disulfide cleavage Lipid metabolism studies
Luciferin-4F2/3 : 2-(6-(4-(Methylthio)benzyloxy)benzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid 4-(Methylthio)benzyloxy - Substrate for CYP4F2/3B enzymes
- Generates luminescent signal upon metabolism
Drug metabolism assays
3a : 2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid derivatives Varied aryl groups (e.g., 3,4,5-trimethoxyphenyl) - Anticancer activity (IC50 ~1–10 μM)
- Antibacterial effects
Medicinal chemistry

Key Findings

Substituent-Driven Bioluminescence Properties The 6-amino group in NH2-LH2 increases aqueous solubility compared to D-Luciferin (6-OH), making it suitable for in vivo applications requiring rapid dissolution . However, its bioluminescence intensity is lower than D-Luciferin due to reduced electron-donating capacity of NH2 vs. OH . Halogenation (e.g., 4′-BrLuc) or conjugation (e.g., AkaLumine-HCl) red-shifts emission wavelengths, enabling multiplexed or deep-tissue imaging .

Enzyme Specificity

  • Modifications at the 6-position (e.g., benzyloxy groups in Luciferin-4F2/3 or Luciferin-4F12) tailor substrates for specific cytochrome P450 isoforms. For example, Luciferin-4F12’s 4-chlorobenzyloxy group enhances selectivity for CYP4F12 over CYP4F2 .

Biological Activity

  • Anticancer Activity : Derivatives like 2-phenyl-4,5-dihydrothiazole-4-carboxamides exhibit sub-μM IC50 values against leukemia (L1210) and solid tumor cells, attributed to thiazole ring rigidity and hydrogen-bonding capacity .
  • Antimicrobial Activity : Thiazole-carboxylic acids with fluorobenzylidene groups (e.g., 6a-l in ) show MIC values of 4–16 μg/mL against Gram-positive bacteria .

Synthetic Accessibility

  • NH2-LH2 is synthesized in fewer steps (2–3 steps) compared to CycLuc1 or AkaLumine-HCl, which require multistep conjugation or cyclization .

Biological Activity

2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, also known as ADL or 6-amino-luciferin, is a compound of significant interest in medicinal chemistry. Its structure features a thiazole ring fused with a benzothiazole moiety, which contributes to its biological activities. The compound's potential therapeutic applications span various fields, including oncology and antimicrobial research.

  • Molecular Formula : C11H9N3O2S2
  • Molar Mass : 279.34 g/mol
  • Density : 1.81 g/cm³ (predicted)
  • Boiling Point : 594.9 °C (predicted)
  • pKa : 3.47 (predicted) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines, including K562 cells (a model for chronic myeloid leukemia).

  • Cell Cycle Arrest : Treatment with the compound resulted in a dose-dependent increase in G2/M phase cell cycle arrest. Specifically, the proportion of cells in this phase rose from 3.44% in control to 32.57% at a concentration of 2 µM .
  • Induction of Apoptosis : The compound also promoted apoptosis in K562 cells, with apoptotic rates increasing from 1.14% in control to 27.92% at a concentration of 4 µM .

Antimicrobial Activity

The benzothiazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds similar to this compound can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole-based compounds:

CompoundActivityNotes
D28HDAC InhibitorSignificant antiproliferative effects on K562 cells
D29Enhanced ActivityImproved selectivity against HDAC isoforms
D30Moderate ActivitySimilar effects as D28 but less potent

The modifications on the benzothiazole and thiazole rings significantly affect their biological activities, suggesting that further structural modifications could enhance efficacy .

Case Studies

  • In Vitro Studies : A series of experiments conducted on K562 cells revealed that treatment with varying concentrations of the compound resulted in significant changes in cell viability and apoptosis rates compared to controls.
  • Antimicrobial Testing : In another study, derivatives were tested against common bacterial strains, demonstrating promising results that warrant further exploration into their mechanisms of action .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

A1. The synthesis typically involves coupling benzo[d]thiazole precursors with dihydrothiazole-carboxylic acid derivatives. For example, similar compounds (e.g., peptidomimetic thiazoles) are synthesized via EDCI/HOBt-mediated amide bond formation between activated carboxylic acids and amines under controlled pH and temperature . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst tuning : Adjusting stoichiometry of coupling agents (e.g., EDCI:HOBt ratios) to minimize side products.
  • Purification : HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile/water) achieves >95% purity .

Q. Q2. How can structural characterization of this compound be performed to confirm its identity and purity?

A2. A multi-technique approach is recommended:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., aromatic protons at δ 7.2–8.1 ppm for benzo[d]thiazole) and confirm stereochemistry .
  • Mass spectrometry (ESI-MS) : Accurate mass determination (e.g., m/z 350.08 [M+H]+^+) validates molecular weight .
  • HPLC : Retention time (tRt_R) consistency under standardized conditions (e.g., 15–20 min) ensures purity .

Advanced Research Questions

Q. Q3. What methodologies are suitable for evaluating the biological activity of this compound, particularly in anticancer or antimicrobial contexts?

A3. Key assays include:

  • Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Antimicrobial profiling : Minimum inhibitory concentration (MIC) tests using broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or ROS generation assays .

Q. Q4. How can contradictions in biological activity data between studies be systematically addressed?

A4. Contradictions often arise from assay variability or structural analogs. Mitigation strategies:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. azido groups) on activity .
  • Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm trends .

Q. Q5. What computational tools are effective for predicting the pharmacokinetic properties or target interactions of this compound?

A5. Integrate in silico methods:

  • ADME prediction : SwissADME or pkCSM to assess solubility, permeability, and metabolic stability .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., tubulin for anticancer activity) .
  • Dynamics simulations : GROMACS for 100-ns MD simulations to evaluate binding mode stability .

Methodological Challenges

Q. Q6. How can diastereomeric impurities in the synthesis of 4,5-dihydrothiazole derivatives be resolved?

A6. Chiral separation techniques are critical:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to isolate (4R)- and (4S)-isomers .
  • Crystallization : Recrystallization in ethanol/water mixtures at controlled cooling rates enhances enantiomeric purity .

Q. Q7. What analytical strategies are recommended for stability studies under varying pH and temperature conditions?

A7. Accelerated stability testing protocols:

  • Forced degradation : Expose the compound to 0.1M HCl/NaOH (25°C, 24h) or 40°C/75% RH for 4 weeks .
  • Stability-indicating HPLC : Monitor degradation products via peak area changes (e.g., new peaks at tRt_R 5–10 min) .

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